molecular formula C25H24N2O3S B3209152 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1058220-18-0

4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B3209152
CAS RN: 1058220-18-0
M. Wt: 432.5 g/mol
InChI Key: UZULSGSWJKCUCG-UHFFFAOYSA-N
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Description

4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Our compound, with its fused thiophene and indole rings, may exhibit promising pharmacological properties. Some potential applications include:

Organic Electronics and Semiconductors

Thiophene-based compounds play a crucial role in organic electronics. Our compound’s structure suggests potential applications in:

Corrosion Inhibition

Thiophene derivatives are employed as corrosion inhibitors in industrial chemistry. Our compound could find use in protecting metals from corrosion .

Material Science

Synthetic Strategies

Understanding the synthesis of thiophene derivatives is essential. Consider recent strategies, such as heterocyclization of various substrates, to access our compound .

Intramolecular Energy Transfer

Given the compound’s structure, study its intramolecular energy transfer properties. Does it emit light with a significant redshift?

Mechanism of Action

Target of Action

The compound, 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide, is a complex molecule that likely interacts with multiple targets. It’s worth noting that both indole and thiophene derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of cellular targets.

Mode of Action

Based on the known biological activities of indole and thiophene derivatives , it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways.

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Therefore, it is likely that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole and thiophene derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

4-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c28-23(22-7-4-16-31-22)27-13-10-18-8-9-20(17-21(18)27)26-24(29)25(11-14-30-15-12-25)19-5-2-1-3-6-19/h1-9,16-17H,10-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZULSGSWJKCUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)tetrahydro-2H-pyran-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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